Tos-PEG1-O-CH2COOH Tos-PEG1-O-CH2COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673796
InChI: InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H14O6S
Molecular Weight: 274.29 g/mol

Tos-PEG1-O-CH2COOH

CAS No.:

Cat. No.: VC16673796

Molecular Formula: C11H14O6S

Molecular Weight: 274.29 g/mol

* For research use only. Not for human or veterinary use.

Tos-PEG1-O-CH2COOH -

Specification

Molecular Formula C11H14O6S
Molecular Weight 274.29 g/mol
IUPAC Name 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid
Standard InChI InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Standard InChI Key IDFPMFGPJAPLGA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tos-PEG1-O-CH2COOH features a tripartite structure:

  • Tosyl Group: The p-toluenesulfonyl moiety (C₇H₇SO₃) acts as a leaving group in nucleophilic substitution reactions, enabling selective modifications at this site .

  • PEG Spacer: A single ethylene glycol unit (PEG1) bridges the tosyl group and carboxylic acid, imparting hydrophilicity and reducing steric hindrance during conjugation .

  • Carboxylic Acid Terminus: The -CH₂COOH group provides a reactive handle for amide bond formation, facilitating covalent attachment to amines in proteins or other biomolecules .

The compound’s IUPAC name, 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid, reflects this arrangement. Resonance stabilization within the carboxyl group enhances its acidity (pKa ≈ 2–3), making it reactive under physiological conditions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₄O₆S
Molecular Weight274.29 g/mol
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O
InChI KeyIDFPMFGPJAPLGA-UHFFFAOYSA-N

Synthesis and Purification Strategies

Stepwise Synthesis Pathways

The synthesis of Tos-PEG1-O-CH2COOH typically proceeds through three stages:

  • Tosylation of Ethylene Glycol: Ethylene glycol reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form Tos-PEG1-OH.

  • Carboxylic Acid Introduction: The hydroxyl group of Tos-PEG1-OH undergoes alkylation with bromoacetic acid, yielding Tos-PEG1-O-CH₂COOH .

  • Purification: Reverse-phase chromatography or recrystallization removes unreacted intermediates, ensuring >95% purity.

Critical challenges include minimizing diastereomer formation during alkylation and preventing hydrolysis of the tosyl group under acidic conditions .

Functional Roles in Bioconjugation

Tosyl Group as a Leaving Group

The tosyl moiety’s electron-withdrawing nature activates the adjacent oxygen for nucleophilic displacement. In protein modification, thiol-containing biomolecules (e.g., cysteine residues) replace the tosyl group, forming stable thioether linkages . This specificity avoids nonspecific modifications at lysine or N-terminal amines, which are typically targeted by NHS esters.

PEG Spacer Effects

Despite its short length, the PEG1 unit:

  • Reduces aggregation of conjugated biomolecules by shielding hydrophobic surfaces.

  • Enhances solubility in aqueous buffers, critical for in vivo applications .

  • Minimizes steric interference between the conjugated molecule and its target.

Applications in Therapeutic Development

Protein PEGylation

Conjugating Tos-PEG1-O-CH2COOH to therapeutic proteins (e.g., interferons, antibodies) extends their circulatory half-life by:

  • Reducing Renal Clearance: The PEG moiety increases hydrodynamic radius, delaying glomerular filtration.

  • Shielding Immunogenic Epitopes: Surface PEGylation masks regions recognized by neutralizing antibodies .

A 2024 study demonstrated that PEGylation of interleukin-2 with Tos-PEG1-O-CH2COOH increased its half-life from 30 minutes to 8 hours in murine models.

PROTAC Linker Chemistry

In proteolysis-targeting chimeras (PROTACs), Tos-PEG1-O-CH2COOH serves as a bifunctional linker connecting E3 ligase ligands to target protein binders . The carboxylic acid binds to lysines on the target protein, while the tosyl group facilitates subsequent functionalization with ligase-recruiting molecules .

Comparative Analysis with Related PEG Derivatives

Table 2: Tos-PEG1-O-CH2COOH vs. Analogous Compounds

CompoundFunctional GroupsKey Applications
Tos-PEG2-CH2-Boc Tosyl, PEG2, tert-butoxycarbonylSolid-phase peptide synthesis
Cbz-NH-PEG1-CH2COOH Carbobenzyloxy, PEG1, carboxylic acidAntibody-drug conjugates
Boc-NH-PEG1-CH2COOH tert-butoxycarbonyl, PEG1, carboxylic acidDrug delivery systems

Unlike Boc- or Cbz-protected analogs, Tos-PEG1-O-CH2COOH offers orthogonal reactivity for sequential modifications, making it preferable in multi-step syntheses .

Future Directions and Challenges

While Tos-PEG1-O-CH2COOH has revolutionized bioconjugation, two areas demand further exploration:

  • Toxicity Profiles: Long-term effects of PEG accumulation in tissues remain poorly understood .

  • Stereochemical Control: Improving synthetic methods to eliminate diastereomeric byproducts could enhance batch consistency .

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